

basic characteristics of the RB394 antibody

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Compound of Interest

Compound Name: *RB394*

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RB394 Antibody: A Technical Guide

This guide provides a comprehensive overview of the basic characteristics of the recombinant antibody **RB394**, designed for researchers, scientists, and professionals in drug development.

Core Characteristics

The **RB394** antibody is a recombinant mini-antibody developed for the specific recognition of a peptide sequence within the AplA protein of *Dictyostelium discoideum*.^[1] It is produced as a single-chain variable fragment (scFv) fused to a mouse IgG Fc domain.^[1]

Summary of Core Features

Characteristic	Description
Target	Synthetic peptide from Dictyostelium discoideum AplA protein.[1]
Antigen Sequence	PAPTPTSTPSTIKIDVN (Residues 302-318 of AplA).[1]
Host Species	Not applicable (Recombinant).
Clonality	Not applicable (Recombinant).
Isotype	Mouse IgG Fc (specific isotype not reported).[1]
Production	Produced in HEK293 suspension cells.[1]
Validated Applications	Enzyme-Linked Immunosorbent Assay (ELISA). [1]
Unsuccessful Applications	Western Blot.[2]
Other Applications	Suitability for applications such as immunofluorescence, immunoprecipitation, and flow cytometry has not been reported.[2]

Quantitative Data

Currently, there is limited publicly available quantitative data regarding the binding affinity of the **RB394** antibody. The reported data is primarily qualitative, confirming its specific binding to the target peptide in ELISA.

Production Yield

Product	Concentration
MRB394 Supernatant	60µg/mL

Concentration of the mini-antibody collected from the supernatant of transiently transfected HEK293 cells after 5 days.[1]

Experimental Protocols

Detailed methodologies for the key experiments performed with the **RB394** antibody are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes the use of the **RB394** antibody to detect its target peptide.^[1]

Materials:

- Streptavidin-coated ELISA plates
- N-biotinylated synthetic peptide (PAPTPTSTPSTIKIDVN)
- Negative control N-biotinylated peptide (EYLEFAVTQLEAKFNPTEI)
- Washing Buffer: PBS + 0.5% (w/v) BSA + 0.05% (w/v) Tween20
- **RB394** antibody supernatant
- Horseradish peroxidase (HRP)-coupled goat anti-mouse IgG
- Tetramethylbenzidine (TMB) substrate
- 2 M H₂SO₄ (Stop solution)

Procedure:

- Immobilize biotinylated peptides at a saturating concentration (10 pmol/well) on streptavidin-coated ELISA plates for 30 minutes at room temperature.
- Rinse each well three times with 100 µl of washing buffer.
- Incubate each well for 1 hour with 50 µl of **RB394** antibody-containing supernatant diluted in washing buffer.
- Rinse each well three times with 100 µl of washing buffer.
- Incubate wells for 30 minutes with 50 µl per well of HRP-coupled goat anti-mouse IgG diluted 1:1000 in washing buffer.

- Rinse each well three times with 100 µl of washing buffer.
- Add 50 µl of TMB substrate to each well.
- Stop the reaction by adding 25 µl of 2 M H₂SO₄.
- Measure the absorbance (OD) at 450 nm and subtract the absorbance at 570 nm.

Results: The **RB394** antibody demonstrated specific binding to the AplA target peptide and not to the negative control peptide.[\[1\]](#)

Western Blot

This protocol was used to test the ability of the **RB394** antibody to detect the full-length AplA protein.[\[2\]](#)

Materials:

- Supernatant containing overexpressed full-length AplA C-terminally fused to an ALFA-tag
- Reducing and non-reducing sample buffers
- 4-15% acrylamide gel
- Blocking Buffer: PBS + 0.1% (v/v) Tween20 + 6% (w/v) milk
- Washing Buffer: PBS + 0.1% (v/v) Tween20
- **RB394** antibody supernatant (diluted 1:100 in PBS-Tween)
- HRP-coupled goat anti-mouse IgG (diluted 1:3000)
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Prepare samples by diluting the AplA-ALFA containing supernatant in either reducing or non-reducing sample buffer and heat for 5 minutes at 95°C.

- Separate 20 µL of each sample on a 4-15% acrylamide gel via electrophoresis (200 V, 30 min).
- Transfer the separated proteins to a membrane.
- Block the membrane overnight at 4°C in blocking buffer.
- Wash the membrane three times for 5 minutes in washing buffer.
- Incubate the membrane with the **RB394** antibody for 2 hours.
- Wash the membrane three times for 5 minutes in washing buffer.
- Incubate the membrane for 1 hour with HRP-coupled goat anti-mouse IgG.
- Wash the membrane three times for 5 minutes in washing buffer.
- Reveal the signal using an ECL substrate and an imaging system.

Results: No signal was observed with the **RB394** antibody, indicating it failed to recognize the full-length AplA-ALFA protein under these conditions.[2]

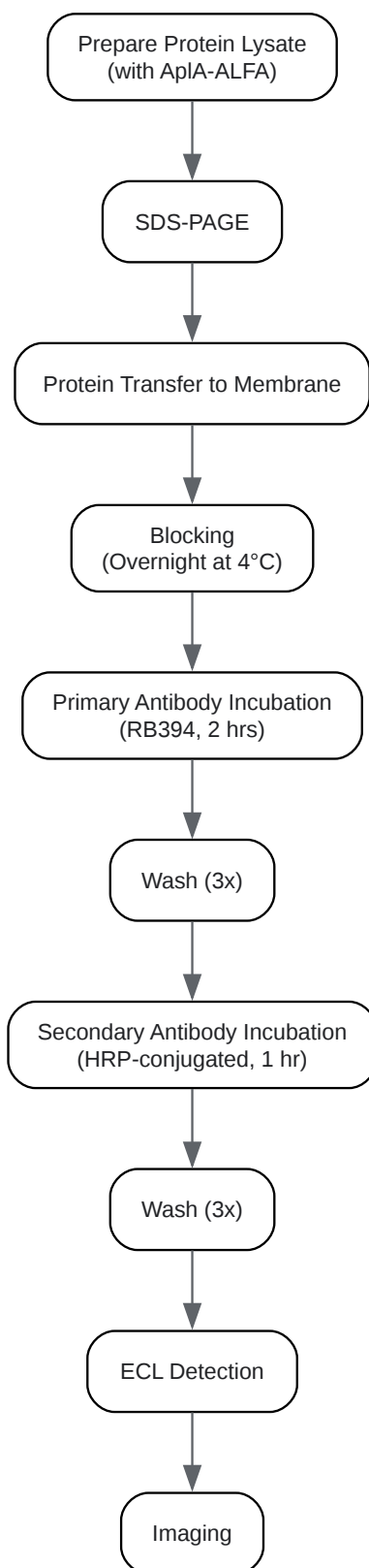
Visualizations

Experimental Workflows



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Caption: ELISA workflow for peptide detection using the **RB394** antibody.

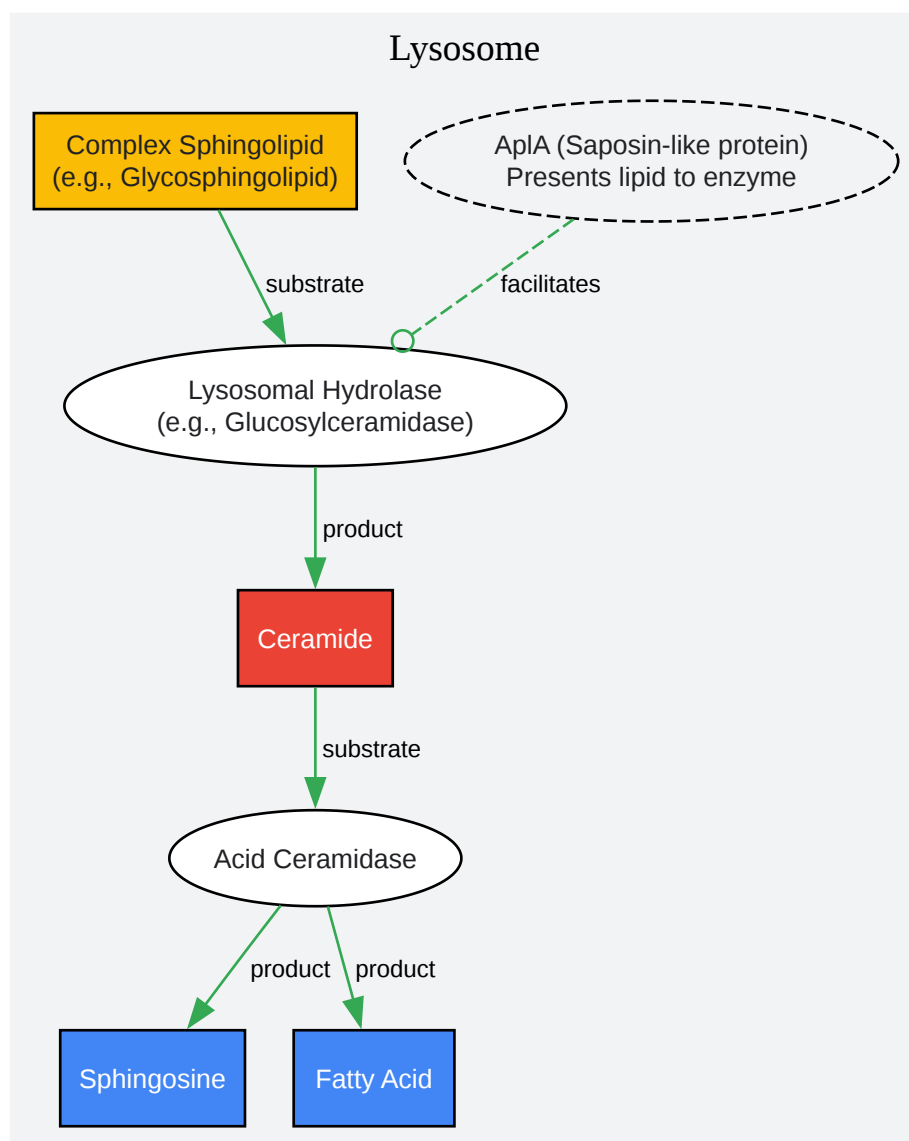


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Caption: Western Blot workflow for detecting full-length AplA protein.

Signaling Pathway

The target of **RB394**, AplA, is a saposin-like protein in *Dictyostelium discoideum*. Saposins are known to be involved in the enzymatic breakdown of sphingolipids within the lysosome. The following diagram illustrates a generalized pathway for this process.



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Caption: Generalized role of AplA in sphingolipid catabolism.

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References

- 1. RB393 and RB394 antibodies recognize a peptide from the Dictyostelium AplA protein by ELISA | Antibody Reports [oap.unige.ch]
- 2. The RB393, RB394 and RB395 antibodies do not recognize the Dictyostelium AplA protein by western blot | Antibody Reports [oap.unige.ch]
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